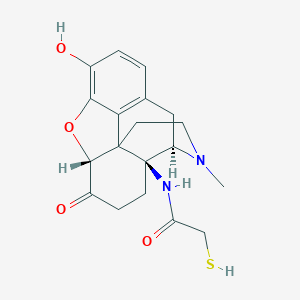
14-Thioglycolamido-7,8-dihydromorphinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Thioglycolamido-7,8-dihydromorphinone, also known as this compound, is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Morphine Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antinociceptive Properties
TAMO has been studied for its antinociceptive effects, demonstrating a potent ability to alleviate pain. In a study using the mouse tail-flick assay, TAMO was found to be 11.6 times more potent than morphine when administered intracerebroventricularly (i.c.v.) . This suggests that TAMO could be a valuable alternative or adjunct in pain management, particularly for patients who may not respond well to traditional opioids.
Table 1: Comparative Potency of TAMO and Morphine
| Compound | Potency (Relative to Morphine) |
|---|---|
| TAMO | 11.6-fold more potent |
| Morphine | 1 (baseline) |
The study also indicated that TAMO's effects are mediated through mu-opioid receptors, as its antinociceptive action was blocked by the mu-selective antagonist beta-funaltrexamine but not by delta-selective antagonists . This specificity highlights the potential for TAMO in developing targeted pain relief therapies.
Therapeutic Potential
Given its potent analgesic properties and unique mechanism of action, TAMO holds promise for various therapeutic applications:
- Chronic Pain Management : Due to its enhanced potency and reduced side effects compared to traditional opioids, TAMO could be particularly beneficial for chronic pain patients who require long-term analgesic treatment.
- Opioid Dependence Treatment : The ability of TAMO to antagonize morphine's effects suggests potential use in opioid dependence therapies, possibly helping to mitigate withdrawal symptoms and reduce dependency risks .
Case Studies and Research Findings
Research has demonstrated the efficacy of TAMO in various experimental settings:
- In one study, TAMO administration led to significant reductions in pain response in animal models compared to controls receiving standard opioid treatments .
- Another investigation highlighted its role in reducing the development of physical dependence on morphine when administered prior to morphine exposure, showcasing its dual potential as both an analgesic and a preventive agent against opioid tolerance .
Propriétés
Numéro CAS |
139292-26-5 |
|---|---|
Formule moléculaire |
C19H22N2O4S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-[(4R,4aS,7aR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide |
InChI |
InChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1 |
Clé InChI |
IFWCCHXFUMLVAF-ZWIYRELYSA-N |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
SMILES isomérique |
CN1CCC23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
SMILES canonique |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
Synonymes |
14-beta-(thioglycolamido)-7,8-dihydromorphinone 14-thioglycolamido-7,8-dihydromorphinone TAMO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















